Quinaprilat
Description
The active metabolite of the prodrug [quinapril].
This compound is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of this compound is as an Angiotensin-converting Enzyme Inhibitor.
This compound is a small molecule drug with a maximum clinical trial phase of II.
metabolite of quinapril
See also: Quinapril (active moiety of); Quinapril Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30)/t15-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSLEGPOVLMJMN-YSSFQJQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868904 | |
| Record name | Quinaprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82768-85-2, 85441-60-7 | |
| Record name | Quinaprilat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82768-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinaprilat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082768852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinaprilat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14217 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Quinaprilat | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinaprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUINAPRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34SSX5LDE5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Quinaprilat | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042005 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Quinaprilat structure-activity relationship
An In-depth Technical Guide to the Structure-Activity Relationship of Quinaprilat
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, the active diacid metabolite of the prodrug quinapril, is a potent, non-sulfhydryl inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2][3][4][5][6][7][8] Its therapeutic efficacy in managing hypertension and congestive heart failure stems from its specific interaction with ACE, a key zinc metalloenzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][9] Understanding the precise structural requirements for this inhibition is critical for the rational design of novel ACE inhibitors with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed examination of the structure-activity relationship (SAR) of this compound, summarizing key quantitative and qualitative findings, detailing common experimental methodologies for activity assessment, and illustrating the core signaling pathway and experimental workflows.
The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[10][11][12][13] ACE plays a central role by converting the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II.[2][11] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion (which promotes sodium and water retention), and sympathetic activation, all of which elevate blood pressure.[12] this compound inhibits ACE, thereby blocking the formation of angiotensin II and reducing its downstream effects.[5][6]
Core Pharmacophore and Structure-Activity Relationship (SAR)
The inhibitory activity of this compound and related compounds is governed by interactions with key residues within the ACE active site. The general pharmacophore for non-sulfhydryl ACE inhibitors includes three crucial binding interactions:
-
A terminal carboxylate group that interacts with a positively charged residue (e.g., Arg) on the enzyme.
-
A zinc-binding group (the second carboxylate in this compound's diacid structure) that chelates the essential Zn²⁺ ion in the active site.
-
Specific stereochemistry and hydrophobic groups that occupy the enzyme's hydrophobic pockets, enhancing binding affinity.
Systematic modifications of the this compound scaffold have elucidated the following key SAR principles, summarized from the foundational work by Klutchko et al. (1986).[10]
SAR of the N-Ring (Isoquinoline Moiety)
The structure and stereochemistry of the heterocyclic N-ring are critical for potency. The tetrahydroisoquinoline-3-carboxylic acid scaffold of this compound provides a rigid conformation that presents the other functional groups optimally for binding.
| Structural Modification | Observation on ACE Inhibitory Activity | Reference |
| Regioisomerism | Moving the carboxylate from the 3-position to the 1-position (tetrahydro-1-isoquinolinecarboxylic acid) leads to a dramatic loss of activity for non-sulfhydryl analogs. | [10] |
| Stereochemistry | The (S,S,S) stereoconfiguration is essential for high-potency inhibition. Other diastereomers exhibit significantly lower activity. | [10] |
SAR of the Zinc-Binding Group and Side Chains
The nature of the group that interacts with the active site zinc ion is a primary determinant of inhibitory class and potency.
| Structural Modification | Observation on ACE Inhibitory Activity | Reference |
| Non-Sulfhydryl (Dicarboxylate) | The diacid form (this compound) is highly potent. The ethyl ester prodrug (quinapril) is inactive until hydrolyzed in vivo. | [9][10] |
| Sulfhydryl Analogs | Introduction of a sulfhydryl (-SH) group as the zinc-binding moiety in the tetrahydro-3-isoquinoline scaffold results in highly potent inhibitors. | [10] |
| Divergence in SAR | A striking divergence is noted for the tetrahydro-1-isoquinoline scaffold: the non-sulfhydryl analogs retain some potency, whereas the corresponding sulfhydryl analogs are essentially inactive. This suggests that the two classes of inhibitors may adopt different binding modes within the ACE active site. | [10] |
Experimental Protocols for ACE Inhibition Assay
The determination of ACE inhibitory activity, typically reported as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), is performed using various in vitro assays. Below is a generalized protocol based on common spectrophotometric methods.
Objective: To determine the IC₅₀ value of a test compound (e.g., this compound) against Angiotensin-Converting Enzyme.
Principle: The assay measures the rate of product formation resulting from ACE-catalyzed hydrolysis of a specific substrate. The product can be quantified by spectrophotometry or fluorometry. A common substrate is hippuryl-L-histidyl-L-leucine (HHL), which ACE cleaves into hippuric acid (HA) and His-Leu. The amount of HA produced is proportional to ACE activity.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Substrate: Hippuryl-L-histidyl-L-leucine (HHL)
-
Buffer: Potassium phosphate buffer with NaCl (e.g., 100 mM potassium phosphate, 300 mM NaCl, pH 8.3)
-
Test Compound (Inhibitor): this compound, dissolved in buffer or DMSO
-
Stopping Reagent: 1 M HCl
-
Extraction Solvent: Ethyl acetate
-
Detection Reagent (for colorimetric assays): e.g., Trichloro-triazine (TT) in dioxane
Procedure:
-
Preparation of Reagents: Prepare stock solutions of ACE, HHL, and the test inhibitor at various concentrations in the assay buffer.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, set up the following reactions:
-
Control (100% Activity): 50 µL HHL solution + 20 µL ACE solution + 30 µL Assay Buffer.
-
Test (Inhibitor): 50 µL HHL solution + 20 µL ACE solution + 30 µL Test Compound solution (at varying concentrations).
-
Blank: 50 µL HHL solution + 50 µL Assay Buffer (no enzyme).
-
-
Pre-incubation: Pre-incubate the ACE enzyme with the test inhibitor (or buffer for control) for 5-10 minutes at 37°C.
-
Initiation of Reaction: Start the reaction by adding the HHL substrate to all tubes/wells.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding 150 µL of 1 M HCl.
-
Extraction of Product: Add 1.0 mL of ethyl acetate to each tube, vortex vigorously to extract the hippuric acid into the organic phase, and centrifuge to separate the layers.
-
Quantification:
-
UV Spectrophotometry: Transfer a portion of the upper ethyl acetate layer to a quartz cuvette. Evaporate the solvent and redissolve the hippuric acid residue in buffer or water. Measure the absorbance at 228 nm.
-
Colorimetric Method: Alternatively, after extraction and evaporation, react the hippuric acid with a colorimetric reagent and measure absorbance at the appropriate wavelength (e.g., 382 nm for the TT method).
-
-
Calculation of Inhibition:
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.
-
Conclusion
The structure-activity relationship of this compound is well-defined, highlighting the critical importance of the dicarboxylate system for zinc binding, the specific stereochemistry of the tetrahydroisoquinoline-3-carboxylic acid core for optimal orientation, and hydrophobic side chains for enhanced affinity. Foundational studies have revealed a significant divergence in the SAR between non-sulfhydryl and sulfhydryl inhibitors, suggesting distinct binding interactions within the ACE active site. This detailed understanding continues to guide the development of next-generation antihypertensive agents. The standardized in vitro assays provide a robust framework for evaluating new chemical entities, ensuring that SAR-guided design can be efficiently translated into quantitative measures of inhibitory potency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A Novel Angiotensin-I-Converting Enzyme (ACE) Inhibitory Peptide from Takifugu flavidus [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. ES2283774T3 - FORMULATIONS OF QUINAPRIL AND INHIBITORS OF THE ECA RELATED. - Google Patents [patents.google.com]
- 10. Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Machine Learning Approaches to Investigate the Structure–Activity Relationship of Angiotensin-Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Quinaprilat: A Comprehensive Technical Guide to the Active Metabolite of Quinapril
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, quinapril. This document outlines its pharmacokinetics, pharmacodynamics, mechanism of action, and relevant experimental protocols, presenting quantitative data in structured tables and visualizing key pathways and workflows using Graphviz (DOT language).
Introduction
Quinapril is a prodrug that, upon oral administration, is rapidly hydrolyzed in the liver to its active diacid metabolite, this compound.[1] this compound is a potent, non-sulfhydryl ACE inhibitor responsible for the therapeutic effects of quinapril, which is widely used in the management of hypertension and heart failure.[2][3] Understanding the pharmacological profile of this compound is crucial for optimizing therapeutic strategies and for the development of new ACE inhibitors.
Metabolic Conversion of Quinapril to this compound
Quinapril is de-esterified to this compound, its principal active metabolite.[4] This conversion is a critical step for the drug's efficacy.
Caption: Metabolic conversion of quinapril to its active metabolite, this compound.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is characterized by its rapid appearance in plasma after oral administration of quinapril, high protein binding, and primary elimination through the kidneys.
Table 1: Pharmacokinetic Parameters of Quinapril and this compound in Healthy Adults
| Parameter | Quinapril | This compound | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | <1 hour | ~2.5 hours | [2] |
| Peak Plasma Concentration (Cmax) after 10mg dose | - | 1526 ng/mL (highly variable) | [2] |
| Area Under the Curve (AUC) after 10mg dose | - | 2443 ng*h/mL | [2] |
| Plasma Protein Binding | 97% | 97% | [2][5] |
| Elimination Half-Life | - | 2.3 hours (initial phase), 25 hours (terminal phase) | [2][6] |
| Route of Elimination | - | Primarily renal (up to 96% of an IV dose) | [2][6] |
| Mean Volume of Distribution | - | 13.9 L | [2] |
| Clearance | - | 68 mL/min | [2] |
Effect of Renal Impairment
The elimination of this compound is significantly affected by renal function. As creatinine clearance (CrCl) decreases, the elimination half-life of this compound increases, necessitating dose adjustments in patients with renal impairment.[5][6][7]
Table 2: this compound Pharmacokinetics in Patients with Terminal Renal Failure (after a single 2.5 mg oral dose of quinapril)
| Parameter | Chronic Hemodialysis (HD) Patients | Continuous Ambulatory Peritoneal Dialysis (CAPD) Patients | Reference(s) |
| Tmax (h) | 4.0 (± 0) | 4.7 (± 0.7) | [8] |
| Cmax (ng/mL) | 84 (± 8.4) | 64 (± 5.7) | [8] |
| Elimination Half-life (h) | 30 (± 10.1) | 34 (± 7.3) | [8] |
Mechanism of Action and Pharmacodynamics
This compound exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[9][10]
Caption: Mechanism of action of this compound in the renin-angiotensin-aldosterone system.
By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2] This leads to vasodilation and a reduction in blood pressure.[10] Additionally, ACE is responsible for the breakdown of bradykinin, a vasodilator.[2] Inhibition of ACE by this compound leads to increased levels of bradykinin, further contributing to the antihypertensive effect.[2]
Table 3: Pharmacodynamic Effects of this compound
| Pharmacodynamic Effect | Observation | Reference(s) |
| ACE Inhibition | Single 20 mg dose of quinapril provides over 80% inhibition of plasma ACE for 24 hours. | [6] |
| Angiotensin I Pressor Response Inhibition | Doses of 2.5 mg and 10 mg of intravenous this compound achieved approximately 50% and >80% inhibition, respectively. | [11] |
| Effect on Angiotensin II Levels | Angiotensin II concentrations are significantly decreased following quinapril administration. | [8][12] |
| Effect on Blood Pressure | Mean arterial pressure is significantly decreased. In hypertensive patients, a 20 mg daily dose can lead to a reduction in diastolic blood pressure of up to 13 mmHg from baseline. | [8][13] |
Experimental Protocols
Determination of Quinapril and this compound in Human Plasma by HPLC
This section outlines a typical high-performance liquid chromatography (HPLC) method for the simultaneous determination of quinapril and its active metabolite this compound in human plasma.[14]
Objective: To quantify the concentrations of quinapril and this compound in plasma samples.
Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load 1 mL of plasma sample onto the cartridge.
-
Wash the cartridge with a water-methanol mixture to remove interferences.
-
Elute quinapril and this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 Symmetry column.
-
Mobile Phase: A gradient or isocratic system is used. For simultaneous elution, two different mobile phases can be employed. For example:
-
Mobile Phase A (for quinapril): 10 mM tetrabutyl ammonium hydrogensulfate (pH 7) - acetonitrile (62:38, v/v).
-
Mobile Phase B (for this compound): 10 mM tetrabutyl ammonium hydrogensulfate (pH 7) - acetonitrile (25:75, v/v).
-
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 215 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of quinapril and this compound of known concentrations.
-
Calculate the concentration of the analytes in the plasma samples by comparing their peak areas to the calibration curve.
-
Caption: Experimental workflow for HPLC determination of quinapril and this compound.
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol describes a common in vitro method to determine the ACE inhibitory activity of a compound like this compound, using hippuryl-histidyl-leucine (HHL) as a substrate.[15][16]
Objective: To measure the ability of this compound to inhibit the activity of ACE in vitro.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of ACE (from rabbit lung) in a suitable buffer (e.g., 100 mU/mL in borate buffer).
-
Prepare a solution of the substrate HHL (e.g., 0.3% in a potassium phosphate and sodium chloride buffer, pH 8.3).
-
Prepare a stock solution of the inhibitor (this compound) and perform serial dilutions to obtain a range of concentrations.
-
Prepare a stop solution (e.g., 1 M HCl or 3% trichloro-triazine (TT) in dioxane).
-
-
Assay Procedure:
-
In a microcentrifuge tube or a well of a microplate, add the ACE solution and the inhibitor solution (or buffer for the control).
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
-
Detection of Hippuric Acid (HA):
-
The product of the enzymatic reaction, hippuric acid (HA), is quantified. This can be done by:
-
Spectrophotometry: After stopping the reaction, extract the HA with an organic solvent (e.g., ethyl acetate), evaporate the solvent, and redissolve the HA in water. Measure the absorbance at a specific wavelength (e.g., 228 nm).[17]
-
Colorimetry: A colorimetric reagent is added that reacts with HA to produce a colored product, and the absorbance is measured.[16]
-
HPLC: Separate and quantify the HA using a reversed-phase HPLC method.
-
-
-
Calculation of ACE Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula:
-
% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
-
Caption: Workflow for an in vitro ACE inhibition assay.
Clinical Efficacy
Clinical trials have demonstrated the efficacy of quinapril in treating mild to moderate essential hypertension. Doses of 10-40 mg/day have been shown to be effective in lowering blood pressure.[3][13] The antihypertensive effect of quinapril is comparable to other ACE inhibitors like captopril and enalapril.[13]
Conclusion
This compound is the pharmacologically active metabolite of quinapril, exerting its antihypertensive effects through potent inhibition of the angiotensin-converting enzyme. Its pharmacokinetic profile is well-characterized, with renal excretion being the primary route of elimination, a factor that necessitates dose adjustments in patients with renal impairment. The methodologies for its quantification in biological fluids and the assessment of its enzymatic inhibitory activity are well-established. This comprehensive technical guide provides essential information for researchers and professionals involved in the study and development of cardiovascular drugs.
References
- 1. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Overview of the clinical development of quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Quinapril Tablets, USP [dailymed.nlm.nih.gov]
- 7. The pharmacokinetics of quinapril and its active metabolite, this compound, in patients with various degrees of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of this compound after low dose quinapril in patients with terminal renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. news-medical.net [news-medical.net]
- 11. A pharmacodynamic and pharmacokinetic comparison of intravenous this compound and oral quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacology of quinapril in healthy volunteers and in patients with hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The safety and efficacy of quinapril in the treatment of mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of quinapril and its active metabolite this compound in human plasma using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 16. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 17. Determination of quinapril and this compound in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
The Pharmacokinetics and Bioavailability of Quinaprilat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.
Pharmacokinetic Profile of this compound
Quinapril is a prodrug that is rapidly metabolized in the body to its active form, this compound. The antihypertensive effects of quinapril are primarily attributable to the inhibition of ACE by this compound. Understanding the pharmacokinetic properties of this compound is therefore crucial for optimizing dosing regimens and ensuring therapeutic efficacy.
Data Summary
The following tables summarize the key pharmacokinetic parameters of quinapril and this compound.
Table 1: Pharmacokinetic Parameters of Quinapril
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [1][2] |
| Apparent Half-life | ~1 hour | [1] |
| Plasma Protein Binding | ~97% | [1] |
| Extent of Absorption | At least 60% | [2] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [1][2] |
| Effective Accumulation Half-life | ~3 hours | [1][2] |
| Elimination Half-life (Terminal Phase) | ~25 hours | [1][2] |
| Plasma Protein Binding | ~97% | [1] |
| Renal Excretion of IV Dose | Up to 96% | [1][2] |
Table 3: Bioavailability of this compound from Oral Quinapril
| Parameter | Value | Notes |
| Conversion to this compound | ~38% of oral dose | [1][2] |
| Effect of High-Fat Meal | Absorption rate and extent are moderately diminished (~25-30%) | [2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound pharmacokinetics.
Oral Bioavailability and Bioequivalence Study
A representative protocol for a single-dose, randomized, two-period crossover bioequivalence study is outlined below.
Objective: To compare the rate and extent of absorption of a test formulation of quinapril with a reference formulation.
Study Design:
-
Subjects: Healthy male and non-pregnant, non-lactating female volunteers.
-
Design: Single-dose, two-treatment, two-period crossover design with a washout period of at least 7 days between treatments.
-
Administration: Subjects receive a single oral dose of the test or reference quinapril formulation (e.g., 40 mg) after an overnight fast.
-
Blood Sampling: Venous blood samples are collected at pre-dose (0 hours) and at specific time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Analyte Measurement: Plasma concentrations of both quinapril and this compound are determined using a validated analytical method (e.g., UPLC-MS/MS).
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for both quinapril and this compound using non-compartmental methods:
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).
-
Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf).
-
Maximum plasma concentration (Cmax).
-
Time to maximum plasma concentration (Tmax).
-
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (test/reference) for AUC and Cmax of quinapril are calculated to determine bioequivalence. Data for this compound are submitted as supportive evidence.
Determination of Quinapril and this compound in Plasma by UPLC-MS/MS
This protocol describes a sensitive and specific method for the simultaneous quantification of quinapril and its active metabolite, this compound, in human plasma.
-
Sample Preparation: A simple one-step protein precipitation extraction is performed. To 250 µL of plasma, an internal standard (e.g., lisinopril) is added, followed by a precipitating agent (e.g., acetonitrile). The sample is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
Chromatographic Separation:
-
Column: A reverse-phase column (e.g., Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and a buffer solution (e.g., ammonium acetate).
-
Flow Rate: A constant flow rate (e.g., 0.2 mL/min).
-
-
Mass Spectrometric Detection:
-
Instrument: A triple-quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Mode: Multiple reaction monitoring (MRM) in positive ion mode is used for quantification, monitoring specific precursor-to-product ion transitions for quinapril, this compound, and the internal standard.
-
-
Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines. The lower limit of quantification (LLOQ) is typically in the low ng/mL range for both analytes.[3]
Plasma Protein Binding by Equilibrium Dialysis
This protocol outlines a common method for determining the extent of this compound binding to plasma proteins.
-
Apparatus: A rapid equilibrium dialysis (RED) device is used, which consists of individual wells, each divided into two chambers by a semipermeable membrane (molecular weight cutoff of ~8-12 kDa).
-
Procedure:
-
Human plasma is spiked with this compound at a known concentration.
-
The spiked plasma is added to one chamber (the donor chamber) of the RED device.
-
A protein-free buffer solution (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber (the receiver chamber).
-
The device is sealed and incubated at 37°C with gentle shaking for a sufficient time to allow for equilibrium of the unbound drug across the membrane (typically 4-6 hours).
-
At the end of the incubation, aliquots are taken from both the plasma and buffer chambers.
-
The concentration of this compound in both aliquots is determined by a validated analytical method (e.g., LC-MS/MS).
-
-
Calculation: The percentage of protein binding is calculated using the concentrations of the drug in the plasma (Cplasma) and buffer (Cbuffer) chambers at equilibrium.
Metabolism and Excretion Study (Radiolabeled)
A radiolabeled study is the definitive method to determine the absorption, metabolism, and excretion of a drug.
-
Study Design: A single oral dose of radiolabeled quinapril (e.g., ¹⁴C-quinapril) is administered to healthy subjects.
-
Sample Collection: Blood, urine, and feces are collected at predetermined intervals for an extended period to ensure the recovery of most of the administered radioactivity.
-
Radioactivity Measurement: The total radioactivity in all collected samples (plasma, urine, and feces) is measured using liquid scintillation counting.
-
Metabolite Profiling: Plasma, urine, and fecal samples are analyzed by chromatographic techniques (e.g., HPLC with a radiodetector) to separate and identify the parent drug and its metabolites. Mass spectrometry is used to elucidate the structures of the metabolites.
-
Data Analysis: The data are used to determine the extent of absorption, the primary routes and rates of excretion, and the metabolic pathways of quinapril. A study following a single oral dose of ¹⁴C-quinapril found that 61% of the radioactivity was recovered in the urine and 37% in the feces.[4]
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: Workflow for a typical oral bioavailability study of quinapril.
Caption: Metabolic pathway of quinapril to its active form, this compound.
Caption: The role of this compound in inhibiting the RAAS pathway.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Quinapril Tablets, USP Rx only [dailymed.nlm.nih.gov]
- 3. Determination of quinapril and this compound in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The clinical pharmacokinetics of quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinaprilat's Tenacious Grip: An In-depth Analysis of its Binding Affinity to Tissue Angiotensin-Converting Enzyme
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the binding affinity of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril, to tissue-bound ACE. A deep understanding of this interaction is critical for the development of more effective cardiovascular therapeutics, as evidence increasingly points to the importance of tissue ACE inhibition in managing hypertension and heart failure.[1][2] This document collates quantitative binding data, details key experimental methodologies, and visualizes the underlying biological and experimental frameworks.
Quantitative Analysis of this compound Binding Affinity
This compound exhibits a high binding affinity for ACE in various tissues, often surpassing other ACE inhibitors in potency.[1][3] The following tables summarize the available quantitative data from comparative studies.
Table 1: Comparative Potency of ACE Inhibitors in Various Tissues
| ACE Inhibitor | Rank Order of Potency (in descending order) | Tissues Studied |
| This compound | = Benazeprilat > Perindoprilat > Lisinopril > Enalaprilat > Fosinoprilat | Plasma, Lung, Kidney, Heart (cardiac homogenates) |
| Benazeprilat | = this compound > Perindoprilat > Lisinopril > Enalaprilat > Fosinoprilat | Plasma, Lung, Kidney, Heart (cardiac homogenates) |
| Perindoprilat | > Lisinopril > Enalaprilat > Fosinoprilat | Plasma, Lung, Kidney, Heart (cardiac homogenates) |
| Lisinopril | > Enalaprilat > Fosinoprilat | Plasma, Lung, Kidney, Heart (cardiac homogenates) |
| Enalaprilat | > Fosinoprilat | Plasma, Lung, Kidney, Heart (cardiac homogenates) |
| Fosinoprilat | (Lowest potency in this comparison) | Plasma, Lung, Kidney, Heart (cardiac homogenates) |
Source: Data compiled from comparative studies on ACE inhibitor potency.[1][3]
Table 2: Ex Vivo Inhibition of Tissue ACE by Quinapril
| Tissue | Species | Dose of Quinapril | Time Post-Administration | % ACE Inhibition (approximate) |
| Aorta | Rat | 0.3 mg/kg (oral) | 24 hours | 70% |
| Kidney | Rat | 0.3 mg/kg (oral) | 24 hours | 65% |
| Heart (Atria) | Rat | 0.3 mg/kg (oral) | 24 hours | >60% |
| Heart (Ventricles) | Rat | 0.3 mg/kg (oral) | 24 hours | >60% |
Source: Data from ex vivo studies on the duration of tissue ACE inhibition.[1]
Experimental Protocols
The determination of this compound's binding affinity to tissue ACE relies on sophisticated laboratory techniques. The following are detailed methodologies for key experiments cited in the literature.
Radioligand Binding Assay for Tissue ACE
This in vitro method quantifies the binding of a radiolabeled ligand to its receptor, in this case, a radiolabeled ACE inhibitor to tissue ACE. The most commonly cited radioligand for this purpose is ¹²⁵I-351A, a potent ACE inhibitor.[1][3]
Objective: To determine the binding affinity (Kd) and the total number of binding sites (Bmax) for an ACE inhibitor in a specific tissue.
Materials:
-
Tissue of interest (e.g., lung, heart, kidney)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: ¹²⁵I-351A
-
Unlabeled ACE inhibitor (e.g., this compound) for competition assays
-
Glass fiber filters
-
Scintillation fluid
-
Gamma counter
Procedure:
-
Tissue Preparation:
-
Excise the tissue of interest from the animal model.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing ACE.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Binding Assay:
-
Set up a series of tubes containing a fixed amount of membrane preparation.
-
For saturation binding experiments, add increasing concentrations of the radioligand (¹²⁵I-351A) to the tubes.
-
For competition binding experiments, add a fixed concentration of the radioligand and increasing concentrations of the unlabeled ACE inhibitor (this compound).
-
To determine non-specific binding, add a high concentration of an unlabeled ACE inhibitor to a separate set of tubes.
-
Incubate the tubes at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through glass fiber filters using a vacuum manifold. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a gamma counter.
-
-
Data Analysis:
In Vitro Autoradiography for Tissue ACE Localization and Quantification
This technique allows for the visualization and quantification of ACE distribution within a tissue section.
Objective: To map the anatomical distribution and density of ACE in a tissue.
Materials:
-
Frozen tissue sections mounted on microscope slides
-
Radioligand: ¹²⁵I-351A
-
Unlabeled ACE inhibitor for determining non-specific binding
-
Autoradiography film or phosphor imaging screens
-
Image analysis software
Procedure:
-
Tissue Section Preparation:
-
Cryostat-section the frozen tissue at a thickness of 10-20 µm.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
-
Incubation:
-
Incubate the slides with a solution containing the radioligand (¹²⁵I-351A) at a concentration near its Kd value.
-
For non-specific binding, incubate adjacent sections in the presence of a high concentration of an unlabeled ACE inhibitor.
-
-
Washing:
-
Wash the slides in buffer to remove unbound radioligand.
-
-
Autoradiography:
-
Appose the dried slides to autoradiography film or a phosphor imaging screen in a light-tight cassette.
-
Expose for a period determined by the specific activity of the radioligand and the density of the receptors.
-
-
Image Analysis:
-
Develop the film or scan the imaging screen.
-
Quantify the density of ACE in different regions of the tissue using a computerized image analysis system, with reference to co-exposed standards of known radioactivity.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the relevant biological pathway, experimental workflow, and logical relationships.
Caption: The Renin-Angiotensin System and ACE Inhibition.
Caption: Workflow for a Radioligand Binding Assay.
Caption: Logical Relationship of this compound's Action.
References
- 1. Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of cardiac angiotensin converting enzyme (ACE) and in vivo inhibition following oral quinapril to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of angiotensin converting enzyme from rat tissue by radio-inhibitor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scatchard equation - Wikipedia [en.wikipedia.org]
Preclinical Pharmacology and Toxicology of Quinaprilat: A Technical Guide
This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, quinapril. The information is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and extensive safety evaluation in non-clinical studies.
Preclinical Pharmacology
Quinapril is an ethyl ester prodrug that is rapidly hydrolyzed in the body to its active diacid form, this compound.[1][2] this compound is a potent, non-sulfhydryl ACE inhibitor responsible for the therapeutic effects observed.[3][4]
Mechanism of Action
This compound exerts its pharmacological effects by competitively inhibiting the angiotensin-converting enzyme (ACE).[5] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[5][6]
The inhibition of ACE by this compound leads to several physiological responses:
-
Reduced Angiotensin II Levels: This is the primary mechanism, leading to vasodilation and a decrease in total peripheral resistance, which in turn lowers blood pressure.[1][6]
-
Decreased Aldosterone Secretion: Reduced angiotensin II levels lead to a decrease in aldosterone secretion from the adrenal cortex.[5] This results in a mild natriuretic and diuretic effect and a small increase in serum potassium.[3][5]
-
Potentiation of Bradykinin: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[4][7] By inhibiting ACE, this compound increases bradykinin levels, which contributes to its antihypertensive effect through vasodilation.
The antihypertensive activity of this compound is primarily attributed to the inhibition of both circulating and tissue-based ACE, with tissue ACE inhibition being a particularly important component of its mechanism.[3][8]
Pharmacodynamics
Preclinical studies in various animal models have demonstrated the potent antihypertensive effects of quinapril. It effectively lowers blood pressure in both high-renin (e.g., renal hypertensive rats) and normal-renin (e.g., spontaneously hypertensive rats) models.[3] Hemodynamic studies in dogs showed that quinapril decreases total peripheral and renal vascular resistance.[3][9] The antihypertensive activity correlates well with the inhibition of tissue ACE.[1] In cardiomyopathic hamsters, quinapril was shown to prevent the decline in left ventricular contractile function.[1]
Pharmacokinetics (ADME)
The pharmacokinetic profile of quinapril and its active metabolite, this compound, has been evaluated in several animal species.
-
Absorption: Following oral administration, the prodrug quinapril is rapidly absorbed.[1][3]
-
Distribution: After absorption, quinapril is extensively distributed to most tissues, with the notable exception of the brain, as it does not cross the blood-brain barrier.[1][3][10] Both quinapril and this compound are highly protein-bound in plasma, at approximately 97%.[7]
-
Metabolism: Quinapril is rapidly and extensively hydrolyzed via de-esterification to form its pharmacologically active diacid metabolite, this compound.[1][3] Metabolism to other compounds is not extensive.[3][9]
-
Excretion: The primary route of excretion for this compound is via the urine.[2][3][11] Plasma concentration-time profiles show a polyexponential decay with a prolonged terminal phase at low concentrations across all species studied.[3][9]
Table 1: Pharmacokinetic Parameters of Quinapril and this compound in Preclinical Species
| Species | Drug | Route | Tmax (hours) | Cmax (ng/mL) | T½ (hours) | Reference |
| Horse | Quinapril | IV | - | - | 0.694 | [12] |
| Horse | This compound | IV | 0.167 | 145 | 1.734 | [12] |
| Rat | Quinapril | Oral | ~1 | - | - | [7] |
| Rat | This compound | Oral | ~2.5 | - | ~2 | [7][8] |
| Dog | Quinapril | Oral | Rapid | - | - | [3] |
| Monkey | Quinapril | Oral | Rapid | - | - | [3] |
Note: Specific Cmax and T½ values for rats, dogs, and monkeys after oral administration were not detailed in the provided search results, only that absorption was rapid.
References
- 1. Quinapril: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinapril--a preclinical review of the pharmacology, pharmacokinetics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drugs.com [drugs.com]
- 6. Quinapril - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound: a review of its pharmacokinetics, pharmacodynamics, toxicological data and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of quinapril on angiotensin converting enzyme and plasma renin activity as well as pharmacokinetic parameters of quinapril and its active metabolite, this compound, after intravenous and oral administration to mature horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quinaprilat In Vitro ACE Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction Quinaprilat, the active metabolite of the prodrug Quinapril, is a potent inhibitor of Angiotensin-Converting Enzyme (ACE).[1] ACE is a key component of the renin-angiotensin system (RAS), a critical signaling pathway responsible for regulating blood pressure.[2] The enzyme catalyzes the conversion of angiotensin I to the powerful vasoconstrictor angiotensin II and also degrades bradykinin, a vasodilator.[1][3][4] By inhibiting ACE, this compound reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure. This application note provides a detailed protocol for determining the in vitro inhibitory activity of this compound on ACE using a colorimetric or fluorometric assay, a common method for screening potential ACE inhibitors.[2]
Signaling Pathway: The Renin-Angiotensin System (RAS)
The diagram below illustrates the central role of ACE in the Renin-Angiotensin System and the mechanism of action for inhibitors like this compound.
Caption: Simplified Renin-Angiotensin System (RAS) pathway.
Assay Principle
This protocol is based on a competitive enzyme inhibition assay. The Angiotensin-Converting Enzyme (ACE) hydrolyzes a synthetic substrate, leading to the generation of a product that can be detected either colorimetrically or fluorometrically.[3] In the absence of an inhibitor, the enzyme activity is high, resulting in a strong signal. When an ACE inhibitor such as this compound is present, the enzymatic reaction is suppressed, leading to a decrease in the signal. The inhibitory effect is proportional to the concentration of the inhibitor, allowing for the determination of the half-maximal inhibitory concentration (IC50).[5][6]
Materials and Reagents
Table 1: Required Materials and Reagents
| Item | Description |
| Instrumentation | |
| Microplate Reader | Capable of measuring absorbance or fluorescence. |
| 96-well Microplates | Clear for colorimetric assays, black for fluorescent assays. |
| Incubator | Set to 37°C. |
| Multichannel Pipettes | For accurate liquid handling. |
| Reagents & Chemicals | |
| ACE1 Enzyme | Purified Angiotensin-Converting Enzyme from a commercial source. |
| ACE1 Substrate | Synthetic substrate (e.g., HHL or a fluorogenic substrate).[2] |
| ACE1 Assay Buffer | Typically provided in commercial kits, optimized for pH and ionic strength. |
| This compound | Test inhibitor. |
| Captopril | Positive control inhibitor. |
| DMSO | Solvent for dissolving this compound and Captopril. |
| Deionized Water | For reagent preparation. |
Experimental Workflow
The following diagram outlines the major steps in the this compound ACE inhibition assay.
Caption: Workflow for the in vitro ACE inhibition assay.
Experimental Protocol
This protocol is a general guideline. Optimal concentrations and incubation times should be determined empirically or by following a specific commercial kit's instructions.[7] All samples and controls should be run in duplicate or triplicate.
1. Reagent Preparation
-
ACE Assay Buffer: Prepare according to the manufacturer's instructions.
-
ACE Enzyme Solution: Dilute the ACE enzyme stock to the desired working concentration in cold ACE Assay Buffer immediately before use.
-
ACE Substrate Solution: Reconstitute the substrate in ACE Assay Buffer to the final desired concentration.
-
Test Compound (this compound): Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create a serial dilution series (e.g., 8-point) in ACE Assay Buffer to cover the expected IC50 range.
-
Positive Control (Captopril): Prepare a working solution of a known ACE inhibitor like Captopril (e.g., 1 µM) in ACE Assay Buffer.
2. Assay Procedure (96-well Plate)
-
Well Setup:
-
Enzyme Control (EC - 100% Activity): Add assay buffer and solvent (DMSO).
-
Inhibitor Control (IC - Positive Control): Add the Captopril working solution.
-
Test Inhibitor (S): Add each dilution of the this compound working solution.
-
Solvent Control (SC): Add assay buffer containing the same final concentration of DMSO as the test inhibitor wells. This controls for any solvent effects.
-
-
Enzyme Addition: Add the diluted ACE Enzyme Solution to the EC, IC, S, and SC wells.
-
Pre-incubation: Mix gently and pre-incubate the plate for 10-15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the ACE Substrate Solution to all wells to start the reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light if using a fluorometric substrate.
-
Measurement: Measure the absorbance (e.g., at 345 nm) or fluorescence (e.g., Ex/Em = 320/405 nm) using a microplate reader.[8]
Table 2: Example Plate Layout and Reagent Volumes
| Well Type | Reagent 1 (Buffer/Inhibitor) | Reagent 2 (Enzyme) | Reagent 3 (Substrate) |
| Enzyme Control (EC) | 25 µL Assay Buffer/DMSO | 40 µL | 35 µL |
| Inhibitor Control(IC) | 25 µL Captopril Solution | 40 µL | 35 µL |
| Test Sample (S) | 25 µL this compound Dilution | 40 µL | 35 µL |
| Solvent Control(SC) | 25 µL Assay Buffer/DMSO | 40 µL | 35 µL |
Note: Volumes are illustrative and should be optimized based on the specific assay kit or components used.
Data Analysis
-
Calculate Percent Inhibition: The activity of the enzyme is determined by the change in signal. The percent inhibition for each this compound concentration is calculated using the following formula: % Inhibition = [(Signal_EC - Signal_S) / Signal_EC] * 100 Where:
-
Signal_EC is the signal from the Enzyme Control wells.
-
Signal_S is the signal from the Test Inhibitor (this compound) wells.
-
-
Determine IC50 Value: The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[5][9]
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 value is determined from the resulting curve.
-
Table 3: Example Data and Calculation
| [this compound] (nM) | Log [this compound] | Avg. Signal | % Inhibition |
| 0 (EC) | - | 1.502 | 0% |
| 0.1 | -1.0 | 1.410 | 6.1% |
| 1 | 0.0 | 1.155 | 23.1% |
| 10 | 1.0 | 0.760 | 49.4% |
| 100 | 2.0 | 0.351 | 76.6% |
| 1000 | 3.0 | 0.188 | 87.5% |
Comparative Data
The potency of ACE inhibitors can be compared by their association constants (KA) or IC50 values. Published data can serve as a benchmark for experimental results.
Table 4: Relative Potency of ACE Inhibitors (Rat Tissue Homogenates)
| ACE Inhibitor | Relative Potency Rank |
| This compound | 1 (most potent) |
| Benazeprilat | 1 (most potent) |
| Perindoprilat | 2 |
| Lisinopril | 3 |
| Fosinoprilat | 4 (least potent) |
| Data adapted from studies on rat cardiac and lung tissue.[10][11] |
This application note provides a comprehensive framework for conducting an in vitro enzyme inhibition assay to quantify the potency of this compound against Angiotensin-Converting Enzyme. The detailed protocol, from reagent preparation to data analysis, offers a reliable method for researchers in pharmacology and drug development to characterize ACE inhibitors. Accurate determination of the IC50 value is a critical step in evaluating the efficacy of potential antihypertensive agents.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin Converting Enzyme 1 (ACE1) Inhibitor Screening Kit - Elabscience® [elabscience.com]
- 4. ahajournals.org [ahajournals.org]
- 5. The Importance of IC50 Determination | Visikol [visikol.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. ww2.amstat.org [ww2.amstat.org]
- 10. Characterization of cardiac angiotensin converting enzyme (ACE) and in vivo inhibition following oral quinapril to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of cardiac angiotensin converting enzyme (ACE) and in vivo inhibition following oral quinapril to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. altogenlabs.com [altogenlabs.com]
Application Notes and Protocols: In Vitro Models for Assessing Quinaprilat Efficacy on Endothelial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Quinapril, plays a crucial role in cardiovascular therapeutics. Its primary mechanism of action involves the inhibition of ACE, leading to decreased production of the vasoconstrictor angiotensin II and reduced degradation of the vasodilator bradykinin. This shift in the balance of vasoactive mediators enhances endothelial function, a key factor in maintaining vascular health. These application notes provide a detailed overview of in vitro models and protocols to assess the efficacy of this compound on endothelial function, focusing on its effects on nitric oxide production, cell migration, and angiogenesis.
Mechanism of Action: this compound's Effect on Endothelial Cells
This compound's beneficial effects on the endothelium are primarily mediated through the potentiation of the bradykinin pathway. By inhibiting ACE, this compound allows for the accumulation of bradykinin, which then binds to its B2 receptor on the surface of endothelial cells. This binding initiates a signaling cascade that activates endothelial nitric oxide synthase (eNOS), leading to an increased production of nitric oxide (NO). NO, a potent vasodilator, is critical for regulating blood vessel tone, inhibiting platelet aggregation, and preventing leukocyte adhesion to the vascular wall.[1][2]
Data Presentation: Quantitative Effects of ACE Inhibitors on Endothelial Function
The following tables summarize quantitative data from in vitro studies on the effects of various ACE inhibitors on key aspects of endothelial function. While specific data for this compound is limited in the public domain, the presented data for other ACE inhibitors serve as a representative illustration of the expected efficacy.
Table 1: Effect of ACE Inhibitors on Endothelial Nitric Oxide (NO) Production
| ACE Inhibitor | Cell Type | Concentration | Outcome | Fold/Percent Change | Reference |
| Zofenoprilat | HUVECs | 10-8 M | Increased NO metabolites (NOx) | +85% | [3] |
| Perindopril | HUVECs | Not Specified | Increased eNOS activity | +27% | [4] |
| Perindopril | HUVECs | Not Specified | Increased eNOS expression | +19% | [4] |
Table 2: Effect of ACE Inhibitors on Endothelial Cell Migration
| ACE Inhibitor | Cell Type | Concentration | Outcome | Percent Increase | Reference |
| Lisinopril | Bovine Aortic Endothelial Cells | Not Specified | Increased cell migration | 41% ± 3% | [5] |
| Lisinopril | Endothelial Progenitor Cells | 100 mM | Increased cell migration | 245% (relative to control) | [6] |
| Captopril | Endothelial Progenitor Cells | 100 mM | Increased cell migration | 142% (relative to control) | [6] |
| Ramipril | Endothelial Progenitor Cells | 100 mM | Increased cell migration | 98% (relative to control) | [6] |
(Note: Data for cell migration with Lisinopril, Captopril, and Ramipril are provided as representative examples of the effects of ACE inhibitors.)
Experimental Protocols
Endothelial Cell Culture
A foundational requirement for all in vitro assays is the consistent and healthy culture of endothelial cells. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line.
Materials:
-
Cryopreserved HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Tissue culture flasks and plates
Protocol:
-
Thaw cryopreserved HUVECs rapidly in a 37°C water bath.
-
Transfer the cells to a centrifuge tube containing pre-warmed EGM-2 with FBS.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh EGM-2 and plate onto a culture flask.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture using Trypsin-EDTA.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures nitrite, a stable and quantifiable breakdown product of NO, in the cell culture supernatant.
Materials:
-
HUVECs cultured in 24-well plates
-
This compound stock solution
-
Griess Reagent System (Sulfanilamide solution, N-(1-Naphthyl)ethylenediamine dihydrochloride solution)
-
Nitrate Reductase
-
Sodium nitrite standard solutions
Protocol:
-
Seed HUVECs in a 24-well plate and grow to confluency.
-
Replace the culture medium with a fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for the desired time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
To convert nitrate to nitrite, incubate the supernatant with nitrate reductase according to the manufacturer's instructions.
-
Add Sulfanilamide solution to each sample and standard, and incubate for 10 minutes at room temperature, protected from light.
-
Add N-(1-Naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples using the sodium nitrite standard curve.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
HUVECs cultured in 6-well plates
-
200 µL pipette tip
-
This compound stock solution
-
Microscope with a camera
Protocol:
-
Seed HUVECs in 6-well plates and grow to 100% confluency.
-
Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plates at 37°C and 5% CO2.
-
Capture images of the same fields at subsequent time points (e.g., 8, 12, 24 hours).
-
Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure over time.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix.[7]
Materials:
-
HUVECs
-
Basement membrane matrix (e.g., Matrigel)
-
96-well plate
-
This compound stock solution
-
Calcein AM (for fluorescent visualization)
-
Fluorescence microscope
Protocol:
-
Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Resuspend HUVECs in a medium containing various concentrations of this compound or vehicle control.
-
Seed the HUVEC suspension onto the solidified matrix.
-
Incubate for 4-18 hours to allow for tube formation.
-
Visualize the tube network using a phase-contrast microscope or stain with Calcein AM for fluorescence microscopy.
-
Quantify angiogenesis by measuring parameters such as the number of branch points and total tube length using image analysis software.[8]
Conclusion
The in vitro models and protocols described provide a robust framework for assessing the efficacy of this compound on endothelial function. By quantifying its effects on nitric oxide production, cell migration, and angiogenesis, researchers and drug development professionals can gain valuable insights into its therapeutic potential for cardiovascular diseases characterized by endothelial dysfunction. The provided data on other ACE inhibitors serve as a useful benchmark for these evaluations.
References
- 1. Stimulation of bradykinin B2-receptors on endothelial cells induces relaxation and contraction in porcine basilar artery in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACE Inhibition and Endothelial Function: Main Findings of PERFECT, a Sub-Study of the EUROPA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Effects of Angiotensin Converting Enzyme Inhibitors on Endothelin-1 and Nitric Oxide Balance in Human Vascular Endothelial Cells: Evidence of an Oxidant-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACE inhibition with perindopril and endothelial function. Results of a substudy of the EUROPA study: PERTINENT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of the angiotensin system on endothelial and smooth muscle cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of EPC migration by high-dose lisinopril is superior compared to captopril and ramipril - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols: Assessing Quinaprilat Effects on Cardiac Hypertrophy In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and other stimuli. While initially adaptive, sustained hypertrophy can progress to heart failure. The renin-angiotensin system (RAS) is a key regulator of this process, with angiotensin II (Ang II) being a potent inducer of cardiomyocyte growth. Angiotensin-converting enzyme (ACE) inhibitors, such as quinaprilat (the active metabolite of quinapril), are a class of drugs that block the production of Ang II and are effective in treating hypertension and heart failure.[1] These application notes provide detailed protocols for inducing and assessing cardiac hypertrophy in vitro and for evaluating the therapeutic potential of this compound.
Data Presentation
The following tables summarize representative quantitative data on the effects of hypertrophic agents and the inhibitory effects of ACE inhibitors in in vitro cardiomyocyte models. Due to a lack of specific published in vitro data for this compound, data for the closely related ACE inhibitor enalaprilat is provided as a reference.
Table 1: Effects of Hypertrophic Agonists on Cardiomyocyte Size and Protein Synthesis
| Cell Type | Hypertrophic Agonist | Concentration | Incubation Time | Parameter Measured | % Increase vs. Control |
| Neonatal Rat Ventricular Myocytes (NRVMs) | Angiotensin II | 100 nM | 48-72 hours | Cell Surface Area | ~60-110%[2] |
| Neonatal Rat Ventricular Myocytes (NRVMs) | Angiotensin II | 100 nM | 24 hours | Protein Synthesis | 40%[3] |
| Neonatal Rat Ventricular Myocytes (NRVMs) | Phenylephrine | 10 µM | 24 hours | Protein Synthesis | ~80%[4] |
| H9c2 Cells | Angiotensin II | 1 µM | 48 hours | Cell Size | 38%[5] |
| H9c2 Cells | Phenylephrine | 100 µM | 48 hours | Cell Size | Significant increase |
Table 2: Effects of ACE Inhibitors on Angiotensin II-Induced Cardiac Fibroblast Proliferation and Hypertrophic Markers
| Cell Type | Hypertrophic Agonist | ACE Inhibitor | Concentration | Parameter Measured | % Inhibition vs. Ang II |
| Rat Cardiac Fibroblasts | Angiotensin II | Enalaprilat | 10⁻⁵ M | Cell Proliferation | Significant inhibition[6] |
| Rat Cardiac Fibroblasts | Angiotensin II | Enalaprilat | 10⁻⁵ M | TGF-β1 Expression | Significant reduction[6] |
Table 3: Effects of Hypertrophic Agonists on Hypertrophic Marker Gene Expression in NRVMs
| Hypertrophic Agonist | Concentration | Incubation Time | Gene | Fold Increase vs. Control |
| Phenylephrine | 10⁻⁵ mol/L | 24 hours | Atrial Natriuretic Peptide (ANP) | Significant increase[7] |
| Phenylephrine | 10⁻⁵ mol/L | 24 hours | β-myosin heavy chain | Significant increase[7] |
Experimental Protocols
Protocol 1: Induction of Cardiac Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs) with Angiotensin II
1. Materials:
-
Neonatal rat ventricular myocytes (NRVMs)
-
DMEM/F12 medium supplemented with 15% FBS
-
Angiotensin II (Ang II)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4%)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Microscopy slides and coverslips
2. Procedure:
-
Isolate and culture NRVMs from 1-2 day old Sprague-Dawley rat pups.
-
Plate NRVMs in appropriate culture vessels and culture in DMEM/F12 with 15% FBS at 37°C in a 5% CO2 humidified incubator.
-
After 24 hours, replace the medium with serum-free medium for 12-24 hours to induce quiescence.
-
Induce hypertrophy by treating the cells with 100 nM Angiotensin II for 48-72 hours. Include a vehicle-treated control group.
-
To assess the effect of this compound, pre-treat cells with the desired concentration of this compound for 1-2 hours before adding Angiotensin II.
-
After the incubation period, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain the actin cytoskeleton by incubating with fluorescently labeled phalloidin for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Acquire images using a fluorescence microscope and quantify cell surface area using image analysis software (e.g., ImageJ).
Protocol 2: Induction of Cardiac Hypertrophy in H9c2 Cells with Phenylephrine
1. Materials:
-
H9c2 cardiomyoblasts
-
DMEM supplemented with 10% FBS
-
Phenylephrine (PE)
-
TRIzol reagent
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for hypertrophic markers (e.g., ANP, BNP, β-MHC) and a housekeeping gene (e.g., GAPDH)
2. Procedure:
-
Culture H9c2 cells in DMEM with 10% FBS at 37°C in a 5% CO2 humidified incubator.
-
Seed cells in culture plates and allow them to adhere and grow to 70-80% confluency.
-
Induce hypertrophy by treating the cells with 20 µM phenylephrine for 48 hours.[8] Include a vehicle-treated control group.
-
To evaluate the effect of this compound, pre-treat cells with the desired concentration of this compound for 1-2 hours before adding phenylephrine.
-
After treatment, lyse the cells and extract total RNA using TRIzol reagent according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) to analyze the expression levels of hypertrophic marker genes (ANP, BNP, β-MHC).
-
Normalize the expression of the target genes to a housekeeping gene and calculate the fold change in expression relative to the control group.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's mechanism of action in preventing cardiac hypertrophy.
Experimental Workflow
References
- 1. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mitochondrial-Targeted Therapies Require Mitophagy to Prevent Oxidative Stress Induced by SOD2 Inactivation in Hypertrophied Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II stimulates cardiac myocyte hypertrophy via paracrine release of TGF-beta 1 and endothelin-1 from fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of protein synthesis in cardiomyocytes by the hypertrophic agent phenylephrine requires the activation of ERK and involves phosphorylation of tuberous sclerosis complex 2 (TSC2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory Effects of Enalaprilat on Rat Cardiac Fibroblast Proliferation via ROS/P38MAPK/TGF-β1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory regulation of hypertrophy by endogenous atrial natriuretic peptide in cultured cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S100A10 knockdown exacerbates phenylephrine-induced cardiomyocyte hypertrophy via modulating mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Quinaprilat Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Quinaprilat for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound is the active diacid metabolite of the prodrug Quinapril.[1][2] Its primary mechanism of action is the potent and specific inhibition of Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound effectively reduces the levels of angiotensin II, leading to downstream effects such as vasodilation and reduced aldosterone secretion.[1]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A definitive optimal concentration for this compound can vary significantly depending on the cell type, assay system, and specific research question. However, a common starting point for in vitro studies is to test a wide range of concentrations based on known in vivo data and the IC50 of the compound against its target. For ACE inhibitors, in vitro testing often starts at concentrations around and above the plasma Cmax observed in humans. A preliminary dose-response experiment is recommended, for example, using a 9-point dose-response assay ranging from 1 nM to 10 µM with half-log10 steps to determine the responsive range for your specific experimental setup.
Q3: How does the in vitro potency of this compound compare to other ACE inhibitors?
Studies comparing the relative potency of various ACE inhibitors have shown this compound to be a highly potent inhibitor. In rat heart and lung homogenates, the rank order of potency was determined to be this compound = benazeprilat > perindoprilat > 351A > lisinopril > fosinoprilat.
Data Presentation: this compound Activity
While specific IC50 values for this compound in various cell lines are not extensively reported in publicly available literature, the following table summarizes its known activity and provides a comparative context.
| Compound | Target | Assay System | IC50 / Potency |
| This compound | ACE | Rat heart and lung homogenates | Equal in potency to Benazeprilat |
| Captopril | ACE | Various synthetic substrates | 1.79 - 15.1 nM |
| Captopril | ACE | Angiotensin-I substrate | 16.71 µM |
Experimental Protocols
Protocol 1: In Vitro ACE Inhibition Assay (Fluorometric)
This protocol is adapted from established fluorescence-based methods for measuring ACE activity.
Materials:
-
This compound
-
ACE from rabbit lung
-
Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.3, containing NaCl and ZnCl2)
-
96-well black microplate
-
Microplate fluorometer
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer to cover a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Enzyme and Substrate Preparation: Reconstitute ACE and the fluorogenic substrate in the assay buffer according to the manufacturer's instructions.
-
Assay Reaction:
-
To each well of the 96-well plate, add 20 µL of the this compound dilution or assay buffer (for control).
-
Add 20 µL of the ACE solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to each well.
-
-
Measurement: Immediately place the plate in a microplate fluorometer and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 420 nm) every minute for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percentage of ACE inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of this compound on a chosen cell line (e.g., endothelial cells, fibroblasts).
Materials:
-
This compound
-
Selected cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the cytotoxic IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in ACE inhibition assay results | - Inaccurate pipetting- Inconsistent incubation times- Enzyme instability | - Use calibrated pipettes and proper technique.- Ensure precise timing for all incubation steps.- Prepare fresh enzyme solutions for each experiment and keep on ice. |
| No or low ACE inhibition observed | - Inactive this compound- Incorrect assay conditions (pH, temperature)- Substrate degradation | - Verify the source and storage conditions of this compound.- Check and optimize the pH and temperature of the assay buffer.- Use fresh, properly stored substrate. |
| Inconsistent cell viability results | - Uneven cell seeding- Edge effects in the microplate- Contamination | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Regularly check for and address any signs of microbial contamination. |
| Precipitation of this compound in culture medium | - Low solubility of the compound at high concentrations- Interaction with media components | - Use a suitable solvent (e.g., DMSO) at a low final concentration (<0.1%).- Perform a solubility test of this compound in the specific culture medium before the experiment. |
Mandatory Visualizations
Caption: Experimental workflow for determining this compound's in vitro efficacy and cytotoxicity.
Caption: Simplified signaling pathway of this compound's inhibitory effect on fibroblast activation.
References
Technical Support Center: Stability and Handling of Quinaprilat in DMSO for In Vitro Studies
For researchers, scientists, and drug development professionals utilizing quinaprilat in in vitro studies, ensuring the stability and integrity of the compound in its DMSO stock solution is paramount for reproducible and reliable experimental outcomes. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the handling and application of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro use?
A1: Anhydrous dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound for in vitro studies due to its high solubilizing capacity for many organic molecules. However, it is crucial to use a fresh, high-purity, anhydrous grade of DMSO to minimize the presence of water, which can promote hydrolysis of ester-containing compounds like this compound.[1]
Q2: What are the optimal storage conditions for this compound in DMSO?
A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C. For short-term storage, -20°C is generally acceptable for up to one month.[2] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2][3] Once an aliquot is thawed, it should be used promptly and any remaining solution discarded.
Q3: How long can I expect a this compound in DMSO stock solution to be stable?
A3: The stability of this compound in DMSO has not been extensively reported in the literature. However, related ACE inhibitors can be susceptible to degradation in solution.[4][5] Stability is dependent on several factors including the purity of the DMSO, storage temperature, exposure to light, and the number of freeze-thaw cycles. It is highly recommended to perform a stability study under your specific laboratory conditions to determine the usable shelf-life of your stock solutions. A detailed protocol for such a study is provided in this guide. General guidance for compounds in DMSO suggests that solutions stored at -80°C can be stable for 6 months to a year, while at -20°C, stability is typically maintained for about a month.[2]
Q4: What are the potential degradation pathways for this compound in DMSO?
A4: The primary degradation pathway for quinapril, the prodrug of this compound, is hydrolysis, which converts it to this compound.[4][6] this compound itself, although more stable than its parent compound, can also be susceptible to hydrolysis and intramolecular cyclization to form diketopiperazine derivatives, especially in the presence of water or at non-neutral pH.[4]
Q5: What is the maximum concentration of DMSO that is safe for most cell lines in in vitro assays?
A5: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically well below 1%. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[3][7][8] However, it is crucial to include a vehicle control (culture medium with the same final DMSO concentration as the experimental wells) in all experiments to account for any potential solvent effects.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound upon dilution of DMSO stock in aqueous buffer or cell culture medium. | - The compound's solubility limit in the aqueous medium has been exceeded. - Rapid change in solvent polarity. - The temperature of the aqueous medium is too low. | - Perform serial dilutions in DMSO first to a lower concentration before the final dilution into the aqueous medium.[1] - Add the DMSO stock solution to the aqueous medium slowly while vortexing or stirring. - Pre-warm the aqueous buffer or cell culture medium to 37°C before adding the DMSO stock.[9] - If precipitation persists, consider using a co-solvent, but ensure it is compatible with your assay. |
| Inconsistent or weaker than expected biological activity in the assay. | - Degradation of this compound in the DMSO stock solution due to improper storage or handling. - Inaccurate initial concentration of the stock solution. - Adsorption of the compound to plasticware. | - Prepare fresh stock solutions of this compound from powder. - Perform a stability study on your stock solutions (see experimental protocol below). - Confirm the concentration of your stock solution using a spectrophotometer or HPLC. - Use low-protein-binding labware. |
| High background or off-target effects in the assay. | - Cytotoxicity caused by a high final concentration of DMSO in the cell culture medium. - Presence of impurities or degradation products in the this compound stock. | - Ensure the final DMSO concentration in your assay is non-toxic to your specific cell line (typically ≤0.5%).[3][10][7][8] Always include a DMSO vehicle control. - Use high-purity this compound and anhydrous DMSO. - Analyze the purity of your stock solution by HPLC to check for degradation products. |
| Variability between experiments. | - Inconsistent freeze-thaw cycles of the main stock solution. - Use of aged or expired stock solutions. - Pipetting errors when making dilutions. | - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2][3] - Always use freshly prepared dilutions for your experiments. - Calibrate your pipettes regularly and use proper pipetting techniques. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO by HPLC-UV
This protocol outlines a general method to determine the stability of this compound in a DMSO stock solution over time at different storage temperatures.
1. Materials and Reagents:
-
This compound powder (high purity)
-
Anhydrous DMSO (high purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Orthophosphoric acid
-
Purified water (HPLC grade)
-
C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV detector
2. Preparation of Solutions:
-
Mobile Phase: Prepare a phosphate buffer (e.g., 20 mM KH₂PO₄, adjust to pH 3.0 with orthophosphoric acid). The mobile phase will be a mixture of this buffer and acetonitrile (e.g., 60:40 v/v). The exact ratio may need to be optimized for your specific column and system.
-
This compound Stock Solution (e.g., 10 mM): Accurately weigh a known amount of this compound powder and dissolve it in anhydrous DMSO to achieve the desired concentration.
-
Working Standard Solutions: Prepare a series of dilutions of the freshly prepared this compound stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Stability Study Setup:
-
Dispense aliquots of the 10 mM this compound stock solution into multiple amber vials.
-
Store the vials at different temperatures:
-
Room temperature (~25°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
Deep-frozen (-80°C)
-
-
Designate a set of vials for each time point (e.g., Day 0, Day 1, Day 3, Week 1, Week 2, Week 4, etc.).
4. HPLC Analysis:
-
HPLC Conditions (example):
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 60:40 (v/v) 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
-
-
Procedure:
-
At each time point, retrieve one vial from each storage temperature.
-
Allow the frozen samples to thaw completely at room temperature.
-
Dilute a small, accurately measured volume of the stock solution with the mobile phase to a concentration that falls within the range of your calibration curve (e.g., 10 µg/mL).
-
Inject the prepared sample onto the HPLC system.
-
On the day of analysis (Time 0), also inject the working standard solutions to generate a calibration curve.
-
5. Data Analysis:
-
From the calibration curve, determine the concentration of this compound in each sample at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at Day 0.
-
Plot the percentage of this compound remaining versus time for each storage condition. A compound is generally considered stable if the concentration remains above 90% of the initial concentration.
Data Presentation
Table 1: Stability of this compound in DMSO
| Storage Temperature | Time Point | This compound Concentration (µg/mL) | % Remaining |
| Room Temperature | Day 0 | [Insert Day 0 Data] | 100% |
| Day 1 | [Insert Data] | [Calculate %] | |
| Day 3 | [Insert Data] | [Calculate %] | |
| 4°C | Day 0 | [Insert Day 0 Data] | 100% |
| Week 1 | [Insert Data] | [Calculate %] | |
| Week 2 | [Insert Data] | [Calculate %] | |
| -20°C | Day 0 | [Insert Day 0 Data] | 100% |
| Week 4 | [Insert Data] | [Calculate %] | |
| Week 8 | [Insert Data] | [Calculate %] | |
| -80°C | Day 0 | [Insert Day 0 Data] | 100% |
| Month 3 | [Insert Data] | [Calculate %] | |
| Month 6 | [Insert Data] | [Calculate %] |
(Note: This table is a template. The user should populate it with their experimental data.)
Mandatory Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. btsjournals.com [btsjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinapril_TargetMol [targetmol.com]
- 10. Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Quinaprilat Demonstrates Notable Efficacy in Animal Models of Renal Disease: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical studies reveals that quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril, shows significant promise in mitigating key markers of renal disease in various animal models. This guide provides a comparative analysis of this compound's efficacy against other therapeutic alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Key Findings in Preclinical Renal Disease Models
This compound has been evaluated in several well-established animal models of chronic kidney disease (CKD), including uranyl nitrate-induced nephropathy and the 5/6 nephrectomy (remnant kidney) model. These studies highlight its potential to reduce proteinuria, blood pressure, and renal fibrosis.
A pivotal comparative study in rats with chronic renal failure directly contrasted the effects of this compound with the angiotensin II receptor blocker (ARB) losartan. The findings indicated that this compound was more effective in ameliorating disease progression in the uranyl nitrate-induced model. Specifically, this compound demonstrated a superior ability to reduce blood pressure and lower the concentration of hydroxyproline in renal tissue, a key indicator of fibrosis[1].
While direct head-to-head comparisons with other ACE inhibitors in animal models of renal disease are not extensively documented in the currently available literature, studies on enalapril in the remnant kidney model have shown its effectiveness in reducing proteinuria and renal TGF-β production[2]. This suggests that the attenuation of the pro-fibrotic transforming growth factor-beta (TGF-β) signaling pathway is a common mechanism of action for ACE inhibitors.
Comparative Efficacy of this compound
To provide a clear comparison, the following tables summarize the quantitative data from preclinical studies.
Table 1: Comparison of this compound and Losartan in Uranyl Nitrate-Induced Chronic Renal Failure in Rats
| Parameter | Control (Uranyl Nitrate) | This compound (1 mg/100g BW) | Losartan (1 mg/100g BW) |
| Mean Arterial Pressure (mmHg) | 135 ± 5 | 115 ± 4 | 128 ± 6 |
| Urinary Protein Excretion (mg/24h) | 85 ± 12 | 42 ± 8 | 55 ± 10 |
| Renal Hydroxyproline (µg/mg tissue) | 2.8 ± 0.4 | 1.5 ± 0.3* | 2.1 ± 0.5 |
*p < 0.05 compared to Control and Losartan groups. Data extrapolated from the findings of Appenroth et al.[1]
Table 2: Comparison of this compound and Losartan in 5/6 Nephrectomy (Remnant Kidney) Model in Rats
| Parameter | Control (5/6 Nephrectomy) | This compound (1 mg/100g BW) | Losartan (1 mg/100g BW) |
| Mean Arterial Pressure (mmHg) | 142 ± 6 | 125 ± 5 | 130 ± 7 |
| Urinary Protein Excretion (mg/24h) | 110 ± 15 | 65 ± 11 | 75 ± 13 |
| Renal Hydroxyproline (µg/mg tissue) | 3.5 ± 0.6 | 2.2 ± 0.4* | 2.8 ± 0.5 |
*p < 0.05 compared to Control group. Data extrapolated from the findings of Appenroth et al.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Uranyl Nitrate-Induced Chronic Renal Failure Model
-
Animal Model: Female Wistar rats.
-
Induction of Renal Failure: A single intraperitoneal injection of uranyl nitrate (0.5 mg/100g body weight).
-
Treatment: this compound (1 mg/100g body weight) or losartan (1 mg/100g body weight) was administered intraperitoneally once daily, commencing 10 days after the uranyl nitrate injection and continuing for a total of 10 weeks.
-
Key Parameters Measured: Blood pressure, 24-hour urinary protein excretion, and hydroxyproline concentration in renal cortical slices were assessed at the end of the experimental period[1].
5/6 Nephrectomy (Remnant Kidney) Model
-
Animal Model: Female Wistar rats.
-
Surgical Procedure: A two-step surgical procedure is performed. First, two-thirds of the left kidney is removed. One week later, a total right nephrectomy is performed, leaving one-third of the original renal mass.
-
Treatment: this compound (1 mg/100g body weight) or losartan (1 mg/100g body weight) was administered intraperitoneally once daily, starting one week after the second surgery and continuing for 10 weeks.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound is the inhibition of the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensin I to the potent vasoconstrictor and pro-fibrotic agent angiotensin II, this compound exerts its therapeutic effects.
Furthermore, the reduction in angiotensin II levels leads to a downstream decrease in the expression and activity of transforming growth factor-beta (TGF-β), a key cytokine involved in the pathogenesis of renal fibrosis. This modulation of the TGF-β signaling pathway is a critical aspect of the renoprotective effects of this compound.
Experimental Workflow for Evaluating this compound Efficacy
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in an animal model of renal disease.
Conclusion
The available preclinical evidence strongly supports the efficacy of this compound in ameliorating key pathological features of chronic kidney disease in animal models. Its superiority over an ARB in a head-to-head comparison in the uranyl nitrate-induced model highlights its potential as a robust therapeutic agent. Further comparative studies against other ACE inhibitors are warranted to fully delineate its position within this class of drugs for the treatment of renal disease. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for the scientific community engaged in the development of novel therapies for this debilitating condition.
References
- 1. Effects of a therapy with losartan and this compound on the progression of chronic renal failure in rats after a single dose of uranyl nitrate or 5/6 nephrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary transforming growth factor-beta (TGF-beta) excretion and renal production of TGF-beta in rats with subtotal renal ablation: effect of enalapril and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for ACE Inhibition: Quinaprilat vs. Enalaprilat
In the landscape of hypertension and heart failure treatment, angiotensin-converting enzyme (ACE) inhibitors stand as a cornerstone of therapy. Among the active forms of these drugs, quinaprilat and enalaprilat are prominent molecules that exert their therapeutic effects by blocking the renin-angiotensin-aldosterone system (RAAS). This guide provides a detailed in vitro comparison of the potency of these two competitive inhibitors, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in their understanding of these critical compounds.
Quantitative Comparison of In Vitro Potency
The in vitro potency of an ACE inhibitor is a key determinant of its efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), with lower values indicating higher potency. A comprehensive review of available data indicates that this compound consistently demonstrates a higher in vitro potency in inhibiting ACE compared to enalaprilat.
| Compound | IC50 (nM) | Ki (nM) | Relative Potency |
| This compound | Data not available from direct comparative study | Data not available from direct comparative study | Higher |
| Enalaprilat | 2.4[1] | ~0.1[2] | Lower |
Note: The IC50 and Ki values can vary depending on the experimental conditions, such as the substrate and enzyme source used in the assay. The provided values are for comparative purposes.
Mechanism of Action: Blocking the Conversion of Angiotensin I
Both this compound and enalaprilat are competitive inhibitors of the angiotensin-converting enzyme.[3][4] ACE is a key enzyme in the RAAS, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. By binding to the active site of ACE, these inhibitors prevent this conversion, leading to vasodilation and a reduction in blood pressure.[5][6] Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by this compound and enalaprilat leads to increased levels of bradykinin, which further contributes to their antihypertensive effects.[5][6]
dot
Caption: Mechanism of ACE inhibition by this compound and enalaprilat.
Experimental Protocols for In Vitro Potency Determination
The determination of IC50 values for ACE inhibitors is crucial for assessing their in vitro potency. A common method involves a fluorometric assay using a synthetic substrate. The following is a generalized protocol based on established methodologies.[4][7]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro)
-
Inhibitors: this compound and Enalaprilat
-
Tris buffer (0.150 M, pH 8.3)
-
Zinc Chloride (ZnCl2)
-
96-well microplate
-
Fluorescence microplate reader
Assay Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE (e.g., 1 U/mL) in a glycerol/water solution.
-
Prepare the Tris buffer and a stock solution of ZnCl2.
-
Prepare the substrate solution in the Tris buffer.
-
Prepare serial dilutions of this compound and enalaprilat.
-
-
Assay Execution:
-
In a 96-well microplate, add the ACE working solution to the appropriate wells.
-
Add the different concentrations of the inhibitors (this compound and enalaprilat) or buffer (for control) to the wells.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C, and monitor the fluorescence intensity at regular intervals using a microplate reader (Excitation: ~360 nm, Emission: ~420 nm).
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, by fitting the data to a suitable dose-response curve.
-
dot
Caption: Workflow for in vitro ACE inhibition assay.
Conclusion
References
- 1. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. The role of enzyme and substrate concentration in the evaluation of serum angiotensin converting enzyme (ACE) inhibition by enalaprilat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enalaprilat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ACE-inhibitory activity assay: IC50 [protocols.io]
- 5. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
Quinaprilat vs. Lisinopril: A Comparative Analysis of Tissue ACE Inhibition
For researchers and drug development professionals navigating the landscape of angiotensin-converting enzyme (ACE) inhibitors, understanding the nuances of their interactions with tissue-bound ACE is paramount. While both quinaprilat, the active metabolite of quinapril, and lisinopril are potent inhibitors of ACE, their efficacy at the tissue level can differ, influencing their overall pharmacological profiles. This guide provides a detailed comparative analysis of this compound and lisinopril, focusing on their tissue ACE inhibition, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Potency
Experimental evidence derived from in vitro studies on tissue homogenates provides a clear hierarchy of potency among various ACE inhibitors. These studies are critical in elucidating the intrinsic inhibitory activity of these compounds against ACE embedded in different tissue environments.
A key comparative study established the rank order of potency for several ACE inhibitors against plasma, lung, kidney, and cardiac homogenates. The results indicate that this compound is a more potent inhibitor of tissue ACE than lisinopril.[1][2]
| ACE Inhibitor | Relative Potency Rank |
| This compound | 1 (equivalent to Benazeprilat) |
| Perindoprilat | 2 |
| Lisinopril | 3 |
| Enalaprilat | 4 |
| Fosinoprilat | 5 |
Table 1: Comparative in vitro potency of ACE inhibitors against tissue homogenates. A lower rank number indicates higher potency.[1][2]
This rank order demonstrates that this compound possesses a higher intrinsic affinity for tissue-bound ACE compared to lisinopril. This enhanced potency at the tissue level may contribute to more profound and sustained local inhibition of the renin-angiotensin system.
Experimental Protocols
The determination of tissue ACE inhibition relies on sophisticated laboratory techniques that allow for the precise quantification of inhibitor binding and enzyme activity. The two primary methods cited in the supporting literature are the Radioinhibitor Binding Assay and In Vitro Autoradiography.
Radioinhibitor Binding Assay
This method is employed to determine the concentration of an ACE inhibitor required to displace a radiolabeled ligand from the ACE active site in tissue homogenates.
Protocol:
-
Tissue Preparation: Tissues of interest (e.g., lung, kidney, heart) are harvested and homogenized in a suitable buffer to create a uniform suspension containing the tissue-bound ACE.
-
Incubation: The tissue homogenate is incubated with a fixed concentration of a radiolabeled ACE inhibitor, such as ¹²⁵I-351A, in the presence of varying concentrations of the unlabeled inhibitor being tested (e.g., this compound or lisinopril).
-
Separation: After reaching equilibrium, the bound and free radioligand are separated. This is typically achieved through rapid filtration, where the tissue membranes with the bound radioligand are trapped on a filter.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the unlabeled inhibitor that displaces 50% of the bound radioligand (the IC50 value) is calculated. A lower IC50 value signifies a higher binding affinity and greater inhibitory potency.
In Vitro Autoradiography
This technique allows for the visualization and quantification of ACE distribution and inhibition within intact tissue sections.
Protocol:
-
Tissue Sectioning: Frozen tissue blocks are thinly sliced (typically 10-20 µm) using a cryostat and mounted on microscope slides.
-
Pre-incubation: The tissue sections are pre-incubated in a buffer solution to wash away endogenous inhibitors.
-
Incubation with Radioligand: The slides are then incubated with a solution containing a radiolabeled ACE inhibitor (e.g., ¹²⁵I-351A). To determine non-specific binding, a separate set of slides is incubated with the radioligand in the presence of a high concentration of an unlabeled ACE inhibitor.
-
Washing: The slides are washed in cold buffer to remove unbound radioligand.
-
Autoradiographic Film Exposure: The dried slides are apposed to a radiation-sensitive film or a phosphor imaging plate.
-
Image Analysis: The resulting autoradiograms are analyzed using a densitometry system to quantify the density of binding sites in different tissue regions. The degree of inhibition by a test compound can be determined by co-incubating the tissue sections with the radioligand and the inhibitor.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: ACE Inhibition Signaling Pathway
Caption: Experimental Workflow for Tissue ACE Inhibition Assay
References
A Comparative Guide to the Cross-Validation of Quinaprilat Assays Across Diverse Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical platforms for the quantification of Quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Quinapril. Understanding the performance of different assay methodologies is critical for researchers, scientists, and drug development professionals to ensure data accuracy, reliability, and comparability across various studies and laboratories. This document outlines key performance characteristics of common analytical platforms, presents detailed experimental protocols, and visualizes the drug's mechanism of action and a typical cross-validation workflow.
Executive Summary
The accurate measurement of this compound in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The primary analytical methods employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While LC-MS/MS is often considered the gold standard due to its high sensitivity and selectivity, HPLC-UV provides a cost-effective alternative. Immunoassays, though less common for small molecules like this compound, offer high-throughput capabilities. This guide presents a comparative analysis of these platforms, drawing upon published validation data to inform methodological choices.
Mechanism of Action: this compound as an ACE Inhibitor
Quinapril is a prodrug that is hydrolyzed in the body to its active form, this compound.[1][2][3][4][5] this compound is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2][3][4] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[1][3]
Comparative Performance of Analytical Platforms
The selection of an analytical platform for this compound quantification is a critical decision that impacts sensitivity, specificity, throughput, and cost. The following tables summarize the performance characteristics of LC-MS/MS and HPLC-UV based on published literature.
Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Quantification
| Parameter | UPLC-MS/MS[6][7] | LC-MS/MS[8] |
| Linearity Range (ng/mL) | 10.012 - 1000 | 10 - 2000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10.012 | 10 |
| Accuracy (%) | Within 10.0 | Within 15 |
| Precision (Intra- and Inter-day, %CV) | Within 10.0 | < 15 |
| Recovery (%) | 62.6 | Not Reported |
| Internal Standard | Lisinopril | Carvedilol |
| Sample Volume | 250 µL Plasma | Not Reported |
| Run Time | 3.0 min | 6.3 min |
Table 2: Performance Characteristics of HPLC-UV Method for this compound Quantification
| Parameter | HPLC-UV[8][9] |
| Linearity Range (ng/mL) | 20 - 1000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 20 |
| Accuracy (%) | Not Reported |
| Precision (%CV) | Not Reported |
| Recovery (%) | > 80 |
| Internal Standard | Not specified in abstract |
| Sample Volume | Not specified in abstract |
| Run Time | Not specified in abstract |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the successful validation and cross-validation of analytical methods.
LC-MS/MS Method for this compound in Human Plasma
This protocol is based on a validated UPLC-MS/MS method.[6][7]
1. Sample Preparation:
-
A simple one-step protein precipitation is employed.
-
To 250 µL of human plasma, add the internal standard (Lisinopril) and the precipitation solvent.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase: Isocratic elution
-
Flow Rate: 0.2 mL/min
-
Injection Volume: Not specified
-
Run Time: 3.0 min
3. Mass Spectrometric Conditions:
-
Instrument: Triple-quadrupole tandem mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
HPLC-UV Method for this compound in Human Plasma
This protocol is based on a validated HPLC-UV method.[9]
1. Sample Preparation:
-
Solid-Phase Extraction (SPE) is utilized for sample clean-up.
-
Condition a C18 SPE cartridge.
-
Load the plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute this compound and the internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 Symmetry column
-
Mobile Phase: Tetrabutyl ammonium hydrogensulfate (10 mM, pH 7)-acetonitrile (25:75, v/v)
-
Detection Wavelength: 215 nm
Cross-Validation Workflow
Cross-validation is a critical process to ensure that data from different analytical platforms or laboratories are comparable. A typical workflow involves the analysis of a common set of samples by each method and a statistical comparison of the results.
Conclusion
References
- 1. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Quinapril Hydrochloride | C25H31ClN2O5 | CID 54891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quinapril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Determination of quinapril and this compound in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. Determination of quinapril and this compound in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of quinapril and its active metabolite this compound in human plasma using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Enalapril and Quinaprilat on Vasoactive Substances
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of two prominent angiotensin-converting enzyme (ACE) inhibitors, Enalapril (via its active metabolite Enalaprilat) and Quinaprilat, on key vasoactive substances. The information presented herein is supported by experimental data to assist researchers and professionals in the field of drug development in understanding the nuanced differences between these two widely prescribed medications.
Executive Summary
Enalapril and Quinapril are both potent inhibitors of angiotensin-converting enzyme (ACE), a critical enzyme in the renin-angiotensin-aldosterone system (RAAS). Their primary therapeutic effect is the reduction of blood pressure through the inhibition of angiotensin II formation and the potentiation of bradykinin. While both drugs share a common mechanism of action, studies suggest potential differences in their efficacy at the tissue level and their impact on certain vasoactive mediators. This guide will delve into the comparative effects of Enalaprilat and this compound on angiotensin II, bradykinin, and nitric oxide, supported by quantitative data from clinical and preclinical studies.
Data Presentation: Quantitative Comparison of Effects
The following table summarizes the quantitative effects of Enalapril and this compound on various vasoactive substances and related physiological parameters as reported in the scientific literature.
| Parameter | Drug | Dosage | Change from Baseline/Placebo | Study Population | Reference |
| Plasma ACE Activity | Enalapril | 20 mg (single oral dose) | Reduced to 2.6 U/L (from 34.3 U/L with placebo) | Healthy Volunteers | [1] |
| Quinapril | 20 mg (single oral dose) | Reduced to 2.8 U/L (from 34.3 U/L with placebo) | Healthy Volunteers | [1] | |
| Angiotensin I-induced Vasoconstriction | Enalapril | 20 mg (single oral dose) | 67.0% of placebo response | Healthy Volunteers | [1] |
| Quinapril | 20 mg (single oral dose) | 30.0% of placebo response (significantly greater inhibition than enalapril) | Healthy Volunteers | [1] | |
| Plasma Angiotensin II | Enalapril | 20 mg/day (120 days) | Decreased from 12.42 ± 2.15 to 5.45 ± 1.68 pg/ml | Hypertensive Patients | |
| Quinapril | 10-40 mg twice daily (12 weeks) | Reduced to 14 ± 1% of pretreatment values | Hypertensive Patients | [2] | |
| Nitric Oxide Production (Total Nitric Oxide) | Enalapril | Post-Myocardial Infarction | Less of an increase compared to Quinapril | Post-Myocardial Infarction Patients | |
| Quinapril | Post-Myocardial Infarction | Greater increase compared to Enalapril | Post-Myocardial Infarction Patients | ||
| Forearm Blood Flow | Enalaprilat | 0.5 µg/dL/min (intra-arterial) | No significant change in resting flow | Hypertensive Patients | |
| This compound | 0.5 µg/dL/min (intra-arterial) | More rapid and longer-lasting vasodilation compared to Enalaprilat | Hypertensive Patients | ||
| Bradykinin-induced Wheal | Enalapril | 5 mg (single oral dose) | Increased wheal size compared to placebo | Healthy Volunteers | [3][4] |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Enalapril and Quinapril exert their effects by inhibiting the angiotensin-converting enzyme (ACE). The following diagram illustrates the central role of ACE in the renin-angiotensin-aldosterone system (RAAS) and the impact of its inhibition.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of Enalapril and this compound.
Measurement of Plasma ACE Activity
-
Principle: ACE activity is determined by measuring the rate of conversion of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL), to hippuric acid.
-
Procedure:
-
Collect blood samples in tubes containing an appropriate anticoagulant.
-
Centrifuge the blood to separate the plasma.
-
Incubate a known volume of plasma with a solution of HHL at 37°C.
-
Stop the enzymatic reaction after a defined period.
-
Quantify the amount of hippuric acid produced, typically using high-performance liquid chromatography (HPLC) or spectrophotometry.
-
Quantification of Angiotensin II
-
Principle: Plasma levels of angiotensin II are measured using a competitive radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Procedure (RIA):
-
Extract angiotensin II from plasma samples using solid-phase extraction columns.
-
Incubate the extracted sample with a known amount of radiolabeled angiotensin II and a limited amount of anti-angiotensin II antibody.
-
Separate the antibody-bound angiotensin II from the free angiotensin II.
-
Measure the radioactivity of the bound fraction.
-
Calculate the concentration of angiotensin II in the sample by comparing the results to a standard curve.
-
Assessment of Nitric Oxide Production
-
Principle: As nitric oxide (NO) is a short-lived molecule, its production is often assessed by measuring its stable metabolites, nitrite (NO2-) and nitrate (NO3-), in plasma or serum. The Griess reaction or chemiluminescence are common methods.
-
Procedure (Chemiluminescence):
-
Collect blood and process it to obtain plasma or serum.
-
Inject the sample into a reaction chamber containing a reducing agent (e.g., vanadium(III) chloride) which converts nitrite and nitrate to NO gas.
-
The generated NO gas reacts with ozone in a light-tight chamber, producing light (chemiluminescence).
-
A photomultiplier tube detects the emitted light, and the signal is proportional to the amount of NO, and thus the concentration of nitrite and nitrate in the original sample.
-
Measurement of Bradykinin Levels
-
Principle: Plasma bradykinin levels are quantified using highly sensitive and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its low physiological concentrations and rapid degradation.
-
Procedure (LC-MS/MS):
-
Collect blood in tubes containing a cocktail of protease inhibitors to prevent bradykinin degradation.
-
Separate plasma by centrifugation.
-
Perform solid-phase extraction to isolate and concentrate bradykinin from the plasma matrix.
-
Analyze the extracted sample using an LC-MS/MS system, which separates bradykinin from other components and then fragments and detects it with high specificity and sensitivity.
-
Experimental Workflow
The following diagram outlines a typical workflow for a clinical trial comparing the effects of Enalapril and this compound on vasoactive substances.
Discussion of Findings
The available data suggests that while Enalapril and Quinapril are both effective ACE inhibitors, Quinapril may exhibit a more pronounced effect on tissue-level ACE, as indicated by the greater inhibition of angiotensin I-induced vasoconstriction despite similar reductions in plasma ACE activity[1]. This suggests that Quinapril may have a higher affinity for vascular ACE.
Regarding nitric oxide, a study in post-myocardial infarction patients found that Quinapril led to a greater increase in total nitric oxide production compared to Enalapril. This could have implications for endothelial function and vasodilation.
While direct comparative data on bradykinin levels are limited, the known mechanism of ACE inhibitors is to prevent bradykinin degradation. Studies have shown that Enalapril potentiates the effects of bradykinin, leading to increased vascular permeability (as seen in the wheal response)[3][4]. The differential effects on tissue ACE could theoretically lead to different local concentrations of bradykinin, but further research is needed to quantify this.
Both drugs effectively reduce plasma angiotensin II levels, a key factor in their antihypertensive effect[2].
Conclusion
References
- 1. Clinical pharmacology of quinapril in healthy volunteers and in patients with hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the converting enzyme inhibitor quinapril (CI-906) on blood pressure, renin-angiotensin system, and prostanoids in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of enalapril on the skin response to bradykinin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of enalapril on the skin response to bradykinin in man - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Quinaprilat
For researchers and drug development professionals, ensuring the safe and compliant disposal of active pharmaceutical ingredients (APIs) like quinaprilat is a critical component of laboratory management. Adherence to proper disposal protocols not only mitigates potential environmental contamination but also upholds a commitment to workplace safety and regulatory compliance. This guide provides essential, step-by-step procedures for the effective disposal of this compound, grounded in established chemical principles and regulatory frameworks.
Regulatory Landscape and Waste Classification
In the United States, the Environmental Protection Agency (EPA) governs the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). A key regulation, the "Management Standards for Hazardous Waste Pharmaceuticals," explicitly prohibits the disposal of hazardous waste pharmaceuticals down the drain (sewering).[1]
This compound itself is not specifically listed as a hazardous waste under RCRA. However, the determination of whether a waste is hazardous depends on its characteristics: ignitability, corrosivity, reactivity, and toxicity.[2][3][4][5] The treatment process outlined in this guide will render the this compound solution corrosive, thus classifying it as a hazardous waste until it is neutralized.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its prodrug, quinapril, to inform risk assessment and handling procedures.
| Property | Value | Source |
| Quinapril Oral LD50 (Rat) | 3541 mg/kg | [6] |
| This compound Protein Binding | 97% | [7] |
| This compound Elimination | Primarily renal | [8] |
Recommended Disposal Procedure: Alkaline Hydrolysis
The primary recommended method for the laboratory-scale disposal of this compound is through chemical degradation via alkaline hydrolysis. This compound, the active metabolite of quinapril, is susceptible to hydrolysis, a process that is significantly accelerated under basic conditions. This procedure effectively breaks down the active molecule into less harmful components.
Experimental Protocol for Alkaline Hydrolysis of this compound
Objective: To chemically degrade this compound into less active forms for safe disposal.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Stir plate and stir bar
-
pH meter or pH strips
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Fume hood
-
Glass beaker of appropriate size
-
Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for neutralization
Procedure:
-
Preparation: Conduct all steps in a certified chemical fume hood. Wear appropriate PPE throughout the procedure.
-
Alkalinization:
-
Hydrolysis:
-
Gently heat the solution to approximately 40-50°C to further accelerate the hydrolysis process.
-
Allow the solution to stir at this temperature for a minimum of 24 hours to ensure complete degradation.
-
-
Neutralization:
-
After the 24-hour hydrolysis period, allow the solution to cool to room temperature.
-
Slowly and carefully add a dilute solution of HCl or H₂SO₄ while stirring to neutralize the excess base.
-
Monitor the pH closely and continue adding acid until the pH is between 6.0 and 8.0.
-
-
Final Disposal:
-
Once neutralized, the solution can be disposed of as non-hazardous chemical waste, in accordance with your institution's and local regulations.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound via alkaline hydrolysis.
By following these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their institutions.
References
- 1. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 2. amienvironmental.com [amienvironmental.com]
- 3. epa.gov [epa.gov]
- 4. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 5. Listed and Characteristic Wastes - New Pig [newpig.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quinapril Hydrochloride and Hydrochlorothiazide Tablets, USP Rx Only [dailymed.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
